molecular formula C16H16N3NaO7S2 B1668867 Cefoxitin sodium CAS No. 33564-30-6

Cefoxitin sodium

Cat. No. B1668867
CAS RN: 33564-30-6
M. Wt: 449.4 g/mol
InChI Key: GNWUOVJNSFPWDD-XMZRARIVSA-M
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Description

Cefoxitin Sodium is a semi-synthetic, broad-spectrum antibiotic used for the treatment of serious bacterial infections . It is derived from cephalosporin C, which is produced by Cephalosporium Acremonium . It is used to treat many kinds of bacterial infections, including severe or life-threatening forms . Cefoxitin Sodium is also used to prevent infection in people having certain types of surgery .


Molecular Structure Analysis

The molecular formula of Cefoxitin Sodium is C16H16N3NaO7S2 . It is the sodium salt of 3-(hydroxymethyl)-7-methoxy-8-oxo-7-[2-(2-thienyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate carbamate (ester) .


Chemical Reactions Analysis

Cefoxitin Sodium is very soluble in water and exhibits apparent first-order decomposition in this medium at pH 3-9 . Maximum stability in water is at pH 5-7 . Solid-state decomposition plots are biphasic, displaying initial rapid losses followed by a slower decay period .


Physical And Chemical Properties Analysis

Cefoxitin Sodium is very soluble in water and exhibits apparent first-order decomposition in this medium at pH 3-9 . Maximum stability in water is at pH 5-7 . Solid-state decomposition plots are biphasic, displaying initial rapid losses followed by a slower decay period .

Scientific Research Applications

Antibacterial Activity

Cefoxitin sodium: is a β-lactam antibiotic with a broad spectrum of antibacterial activity. It is particularly effective against anaerobic bacteria as well as Gram-positive and Gram-negative aerobic bacteria . Its resistance to β-lactamases makes it a valuable agent in treating infections caused by bacteria that are resistant to other cephalosporins.

Pharmacokinetics and Therapeutic Use

Cefoxitin sodium is administered via intravenous or intramuscular injection . It has been shown to be effective against a wide variety of infections, including those caused by Staphylococcus aureus , Streptococcus pneumoniae , and β-haemolytic streptococci . It is generally well-tolerated, with thrombophlebitis and skin rash being the most commonly reported side effects.

Comparative Efficacy in Intra-Abdominal Sepsis

Studies have compared the efficacy of cefoxitin sodium with other cephalosporins in experimental intra-abdominal sepsis. Cefoxitin sodium has shown promising results in these studies, indicating its potential as a treatment for this serious condition .

Characterization of Impurities

Recent research has focused on the characterization of polymerized impurities in cefoxitin sodium, which can induce allergic reactions in patients. Advanced techniques like two-dimensional chromatography coupled with time-of-flight mass spectrometry (2D-LC-TOF MS) have been used to identify and characterize these impurities .

Dosage Form Development

The development of cefoxitin sodium as a dosage form has been explored, with studies examining the stability advantages of sterile crystalline solid over amorphous freeze-dried product. Research has also looked into the interactions between cefoxitin sodium powder and rubber stoppers, as well as the effect of oxygen on the coloration rate of the product .

Mechanism of Action

Cefoxitin sodium works by inhibiting cell wall synthesis in bacteria, which is essential for their growth and survival. This mechanism of action makes it an effective treatment for serious infections caused by susceptible strains of microorganisms .

Mechanism of Action

Target of Action

Cefoxitin sodium, a semi-synthetic, broad-spectrum antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall, playing a significant role in maintaining the structural integrity of the bacterial cell .

Mode of Action

Cefoxitin sodium operates by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, leading to the inhibition of cell wall synthesis .

Pharmacokinetics

Cefoxitin sodium exhibits rapid distribution into the plasma and tissue fluids following intravenous administration . Approximately 85% of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations . The renal clearance is greater than 250 ml/min/1.73 m^2 . Probenecid, when administered concurrently, decreases the excretion rate and increases the serum half-life of cefoxitin .

Result of Action

The primary result of cefoxitin sodium’s action is the inhibition of bacterial cell wall synthesis , leading to cell lysis . This bactericidal action makes cefoxitin sodium effective against a broad range of gram-negative and gram-positive bacteria, including some strains of anaerobic bacteria .

Action Environment

The action, efficacy, and stability of cefoxitin sodium can be influenced by various environmental factors. For instance, the drug should be avoided from exposure to temperatures >50°C (122°F) as it may affect its stability . Additionally, the drug’s effectiveness can be influenced by the presence of beta-lactamases produced by certain bacteria, although cefoxitin sodium shows a high degree of stability in the presence of these enzymes .

Safety and Hazards

Cefoxitin Sodium may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment . Serious adverse events attributed to Cefoxitin Sodium occurred in 7 patients (17%) .

Future Directions

Cefoxitin Sodium is active against some extended-spectrum beta-lactamase-producing Enterobacterales (ESBL-PE), but has not been evaluated so far in the intensive care unit (ICU) settings . The new cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future thereby ensuring rational selection of antibiotics for various infections .

properties

IUPAC Name

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWUOVJNSFPWDD-XMZRARIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048995
Record name Cefoxitin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefoxitin sodium

CAS RN

33564-30-6
Record name Cefoxitin sodium [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoxitin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (6R-cis)-3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOXITIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68050H03T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does cefoxitin sodium exert its antibacterial activity?

A1: Cefoxitin sodium, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycans, the building blocks of the bacterial cell wall. [] This leads to a weakened cell wall, ultimately causing bacterial lysis and death. []

Q2: What is the stability of cefoxitin sodium in common intravenous solutions?

A2: Cefoxitin sodium exhibits robust stability in frequently used intravenous solutions such as 5% dextrose injection and 0.9% sodium chloride injection. [, , , , ] Studies using high-performance liquid chromatography (HPLC) have demonstrated that cefoxitin sodium retains over 90% of its initial concentration in these solutions for at least 24 hours at room temperature and even longer at refrigerated temperatures. [, , , , ]

Q3: Can cefoxitin sodium be frozen and thawed without compromising its stability?

A3: Research suggests that cefazolin sodium, cefoxitin sodium, and ceftazidime, when admixed with sterile water for injection, demonstrate stability after being frozen at -20°C for 30 days, thawed at 5°C for four days, and then pumped at 37°C for one day. [] This finding has practical implications for the storage and administration of these antibiotics.

Q4: How does the physical form of cefoxitin sodium influence its stability?

A5: Amorphous cefoxitin sodium has been shown to be less stable than its crystalline counterpart. [] This difference in stability highlights the importance of controlling the solid-state form during the manufacturing process to ensure optimal drug product stability.

Q5: What strategies are employed to enhance the stability of cefoxitin sodium formulations?

A6: Researchers and manufacturers often explore various approaches to optimize the stability of cefoxitin sodium, such as adjusting the pH of the formulation, incorporating stabilizers, controlling oxygen levels, and refining crystallization conditions during production. [, ]

Q6: What analytical techniques are employed to quantify cefoxitin sodium in pharmaceutical formulations?

A6: Several analytical methods are utilized to quantify cefoxitin sodium in pharmaceutical formulations. These include:

    Q7: What are the key parameters considered in the validation of analytical methods for cefoxitin sodium?

    A7: The validation of analytical methods for pharmaceuticals, including cefoxitin sodium, is crucial to ensure accuracy, precision, and reliability. Key parameters include:

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of cefoxitin sodium that can be reliably detected and quantified, respectively. [, , , ]

    Q8: How are residual solvents monitored in cefoxitin sodium raw materials?

    A9: Headspace gas chromatography (GC) is commonly used to determine the levels of residual solvents, such as methanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran, in cefoxitin sodium raw materials. [, ] This technique plays a crucial role in ensuring the quality and safety of the final drug product.

    Q9: What are the known mechanisms of bacterial resistance to cefoxitin sodium?

    A10: Bacterial resistance to cefoxitin sodium can develop through various mechanisms, primarily the production of beta-lactamases. [] These enzymes can hydrolyze the beta-lactam ring of cefoxitin, rendering it ineffective. [] Other mechanisms include alterations in PBPs, reducing cefoxitin's binding affinity, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

    Q10: Have there been studies investigating targeted delivery strategies for cefoxitin sodium?

    A11: While traditional administration methods are common for cefoxitin sodium, research has explored its use in peritoneal dialysis fluid. [] This approach aims to achieve therapeutic drug concentrations directly at the site of infection in patients undergoing peritoneal dialysis, potentially improving treatment outcomes.

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